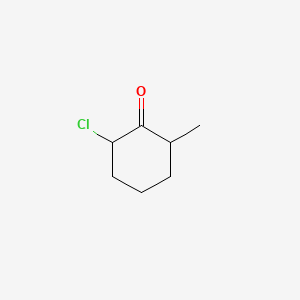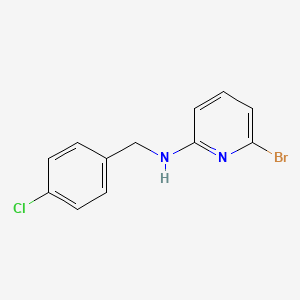
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine
描述
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine is a chemical compound with the molecular formula C12H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a chlorophenylmethyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine typically involves the bromination of 2-pyridinamine followed by the introduction of the chlorophenylmethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 6th position. The subsequent step involves the reaction of the brominated intermediate with 4-chlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridinamine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
科学研究应用
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Pyridinamine, 6-bromo-N-(1,1-dimethylethyl)-3-methyl-
- 2-Pyridinamine, 6-bromo-4-methyl-5-(trifluoromethyl)-
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine is unique due to the presence of both bromine and chlorophenylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique synthetic applications .
属性
CAS 编号 |
866546-12-5 |
|---|---|
分子式 |
C12H10BrClN2 |
分子量 |
297.58 g/mol |
IUPAC 名称 |
6-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H10BrClN2/c13-11-2-1-3-12(16-11)15-8-9-4-6-10(14)7-5-9/h1-7H,8H2,(H,15,16) |
InChI 键 |
DYLMDYMZICAJTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

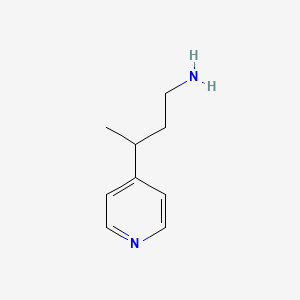
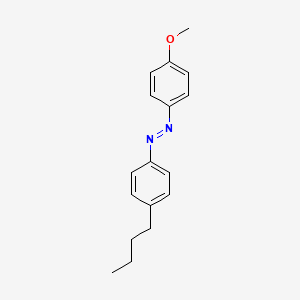
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8774892.png)
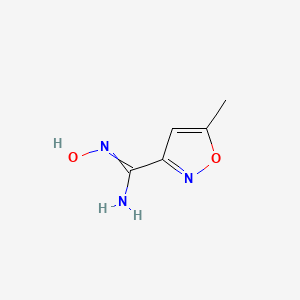
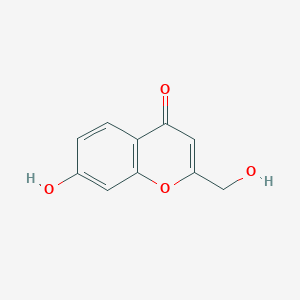
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8774918.png)

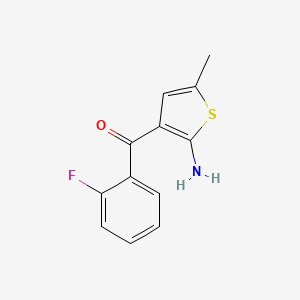

![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8774947.png)
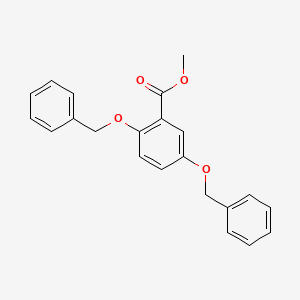
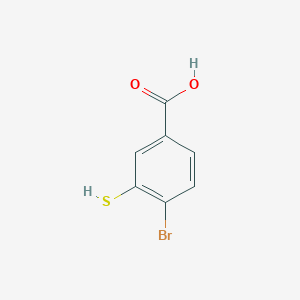
![6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8774972.png)
